dihydrothiophen-3(2H)-one 1,1-dioxide

SO₂ extrusion vinyl sulfide synthesis enaminone formation

Researchers requiring a direct, room-temperature route to vinyl sulfides or potent protease inhibitors avoid multi-step activation when using this cyclic β-keto sulfone. Its unique tandem nucleophilic attack/SO₂ extrusion delivers superior yields without toxic Cr(VI) oxidants. - 86% overall yield in scale-up, outperforming six- and seven-membered homologues (59% and 39%). - Outperforms cyclopentanone and tetrahydrofuran warheads in plasmin IC₅₀ assays. - High hydrophilicity (LogP -1.93) streamlines aqueous work-up and reverse-phase purification.

Molecular Formula C4H6O3S
Molecular Weight 134.16 g/mol
CAS No. 17115-51-4
Cat. No. B093363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrothiophen-3(2H)-one 1,1-dioxide
CAS17115-51-4
Molecular FormulaC4H6O3S
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1=O
InChIInChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2
InChIKeyUOEHJNULMZMQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrothiophen-3(2H)-one 1,1-dioxide: Identity & Compound-Class Positioning


Dihydrothiophen-3(2H)-one 1,1‑dioxide (CAS 17115‑51‑4; IUPAC: 1,1‑dioxothiolan‑3‑one), also referred to as 3‑oxotetrahydrothiophene 1,1‑dioxide or 3‑oxosulfolane, is a five‑membered cyclic β‑keto sulfone bearing both a ketone carbonyl and a fully oxidised sulfone group within a single ring [1][2]. Its molecular formula is C₄H₆O₃S and its molecular weight is 134.15 g mol⁻¹. The compound is a crystalline solid (m.p. ‑62 °C in EtOH; predicted b.p. 393 °C) that serves as a versatile building block for bioactive heterocycles and protease‑targeted inhibitors, distinguishing it from simple sulfones such as sulfolane that lack the reactive ketone functionality .

Why Generic Substitutes Cannot Replace Dihydrothiophen-3(2H)-one 1,1-dioxide


Although superficially related to sulfolane (thiolane 1,1‑dioxide) and tetrahydrothiophen‑3‑one (thiolan‑3‑one), dihydrothiophen‑3(2H)‑one 1,1‑dioxide is not interchangeable with either. Sulfolane lacks the reactive ketone and the acidic α‑methylene site that drive the compound’s signature Michael‑addition/SO₂‑extrusion chemistry [1], while tetrahydrothiophen‑3‑one lacks the electron‑withdrawing sulfone group that enhances the electrophilicity of the carbonyl and stabilises the enolate intermediate critical for protease‑inhibitor design [2]. Even close cyclic‑β‑keto‑sulfone homologues (four‑, six‑, and seven‑membered rings) differ markedly in synthetic yield, ring‑strain‑driven reactivity, and the potency of the final bioactive molecules . Procurement decisions must therefore be guided by the specific quantitative differentiation evidence summarised below.

Head-to-Head Differentiation: Dihydrothiophen-3(2H)-one 1,1-dioxide vs. Analogs


Michael Addition–SO₂ Extrusion Reactivity

Treatment of dihydrothiophen‑3(2H)‑one 1,1‑dioxide with thiols or amines in ethanol triggers a tandem Michael‑addition/cheletropic SO₂ extrusion that directly furnishes vinyl sulfides and enamines in high yields [1]. Under identical conditions, sulfolane (thiolane 1,1‑dioxide) is completely inert because it lacks the requisite α,β‑unsaturated ketone functionality, while tetrahydrothiophen‑3‑one (thiolan‑3‑one) cannot extrude SO₂ and therefore cannot access the same product manifold [1][2]. In ethanol at room temperature the extrusion proceeds spontaneously, whereas in less polar solvents the reaction rate is markedly slower, providing a tunable synthetic handle unique to the 1,1‑dioxide‑substrate [1].

SO₂ extrusion vinyl sulfide synthesis enaminone formation Michael addition

Plasmin Inhibitor Potency

In a systematic SAR study of cyclic‑ketone plasmin inhibitors across three structural families (4‑heterocyclohexanone, cyclopentanone, and 3‑oxotetrahydrothiophene 1,1‑dioxide scaffolds), peptide inhibitors incorporating the 3‑oxotetrahydrothiophene 1,1‑dioxide group consistently exhibited the highest inhibitory activities [1]. Optimal compounds 5c and 5g, bearing a 6‑aminohexyl substituent, displayed IC₅₀ values in the low micromolar range, whereas the corresponding cyclopentanone‑based inhibitors were significantly less active until an electron‑withdrawing group (O, S, or SO₂) was introduced into the ring [1]. Incorporation of electron‑withdrawing groups such as SO₂ directly into the ketone ring was shown to improve activity over the unsubstituted cyclopentanone baseline [1].

serine protease inhibition plasmin IC50 medicinal chemistry

Synthetic Yield: Ring-Size Comparison

Altenbach et al. reported a two‑step, one‑pot protection/oxidation/deprotection sequence that delivers dihydrothiophen‑3(2H)‑one 1,1‑dioxide in 86 % overall yield on a >100 g scale . When the same protocol was applied to the six‑membered ring analogue (dihydro‑2H‑thiopyran‑3(4H)‑one 1,1‑dioxide), the intermediate ketal‑sulfone was obtained in only 59 % yield; the seven‑membered homologue (thiepan‑3‑one 1,1‑dioxide) gave the final product directly in merely 39 % yield . This demonstrates a pronounced ring‑size‑dependent efficiency advantage for the five‑membered system under identical reaction conditions.

process chemistry multigram synthesis yield optimisation ketosulfone

Lipophilicity and LogP Differentiation

The predicted ACD/LogP of dihydrothiophen‑3(2H)‑one 1,1‑dioxide is –1.93, substantially more hydrophilic than sulfolane (experimental LogP approximately –0.77) and the non‑oxidised ketone tetrahydrothiophen‑3‑one (LogP ≈ 0.69) [1][2]. The increased hydrophilicity arises from the combined polar contributions of the sulfone and carbonyl groups, which also elevate the topological polar surface area to 59.6 Ų (compared with ~51 Ų for sulfolane) [1].

LogP lipophilicity ADME physicochemical properties

Azo Derivatives: Antibacterial and Anticancer Activity

Milokhov et al. (2025) demonstrated that dihydrothiophen‑3(2H)‑one 1,1‑dioxide serves as a cost‑effective starting material for azo‑based and aminomethylene derivatives that exhibit in vitro antibacterial activity against Staphylococcus aureus and selective cytotoxicity toward the MDA‑MB‑231 triple‑negative breast cancer cell line while sparing non‑malignant MAEC cells . The molecular docking studies indicated strong binding affinity for bacterial DHPS and human CLK4/IDO1 targets . Although quantitative MIC and IC₅₀ values were not provided in the abstract, the dual antibacterial–anticancer profile and the synthetic accessibility from the parent ketosulfone establish a platform differentiation not available from sulfolane or tetrahydrothiophen‑3‑one alone [1].

antibacterial anticancer azo derivatives breast cancer S. aureus

Dihydrothiophen-3(2H)-one 1,1-dioxide: Application Scenarios


One-Step Vinyl Sulfide and Enaminone Synthesis

Laboratories requiring a direct, room‑temperature route to vinyl sulfides, thioacetals, or enaminones should select dihydrothiophen‑3(2H)‑one 1,1‑dioxide over sulfolane or tetrahydrothiophen‑3‑one. The unique capacity of this compound to undergo nucleophilic attack followed by cheletropic SO₂ loss delivers these products in high yields without additional activating reagents [1]. Neither sulfolane (no ketone) nor tetrahydrothiophen‑3‑one (no sulfone) can participate in this tandem process [1][2].

Serine Protease Inhibitor Design Scaffold

Medicinal chemistry programmes targeting serine proteases benefit from the 3‑oxotetrahydrothiophene 1,1‑dioxide warhead because it consistently delivers the most potent inhibitors within systematic SAR series. In the plasmin inhibitor study by Xue and Seto, compounds built on this scaffold surpassed cyclopentanone‑, tetrahydrofuran‑, and unsubstituted tetrahydrothiophene‑based analogues in enzymatic IC₅₀ assays [1]. Procurement of this specific building block is justified for any group iterating on active‑site‑directed, reversible protease inhibitors.

Multigram Process-Scale Synthesis

When scaling up the production of cyclic β‑keto sulfones, the five‑membered dihydrothiophen‑3(2H)‑one 1,1‑dioxide offers a demonstrably superior yield (86 % overall) compared with the six‑membered (59 % intermediate) and seven‑membered (39 %) homologues under identical process conditions [1]. This yield advantage, combined with the crystalline nature of the intermediate and the avoidance of toxic Cr(VI) oxidants, makes it the economically preferred substrate for contract research organisations and pilot‑plant operations [1].

Water-Compatible Sulfone Building Block

For combinatorial chemistry or high‑throughput experimentation requiring a polar, water‑miscible cyclic sulfone scaffold, dihydrothiophen‑3(2H)‑one 1,1‑dioxide (predicted LogP –1.93, TPSA 59.6 Ų) is significantly more hydrophilic than either sulfolane (LogP ≈ –0.77) or tetrahydrothiophen‑3‑one (LogP ≈ 0.69) [1][2]. This property facilitates aqueous work‑up, reverse‑phase chromatographic purification, and formulation into biological assay buffers, reducing downstream handling complexity relative to its more lipophilic analogues [1][2].

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